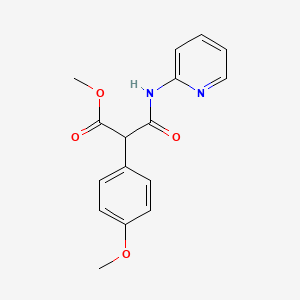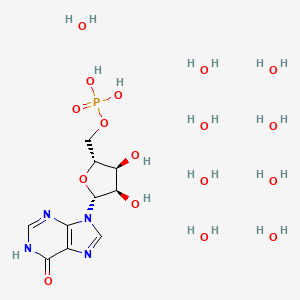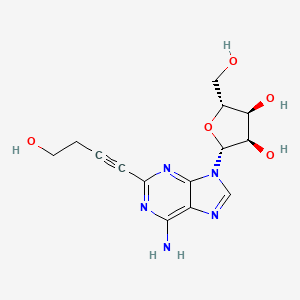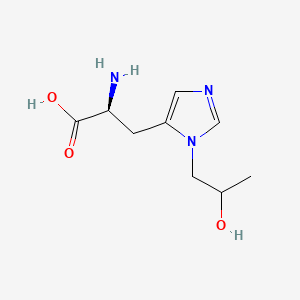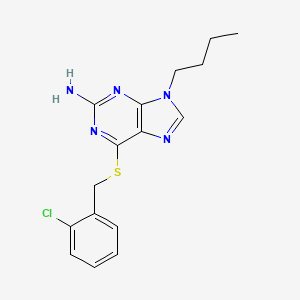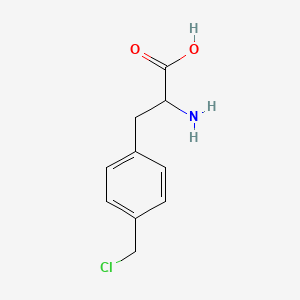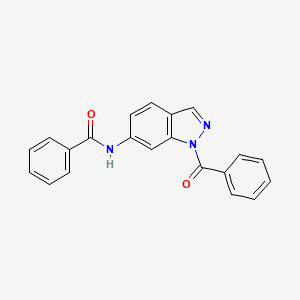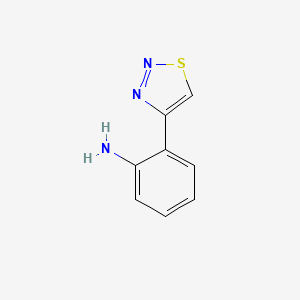
2-(1,2,3-Thiadiazol-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,3-Thiadiazol-4-yl)aniline is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has a thiadiazole ring attached to an aniline moiety, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3-Thiadiazol-4-yl)aniline typically involves the reaction of 2-aminobenzothiol with appropriate reagents. One common method includes the cyclization of 2-aminobenzothiol with hydrazonoyl halides in the presence of a base such as triethylamine . The reaction is carried out in a solvent like ethanol or dimethyl sulfoxide (DMSO) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2,3-Thiadiazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using zinc and acetic acid in isopropyl alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Zinc, acetic acid, isopropyl alcohol.
Substitution: Halogens, alkylating agents, triethylamine, DMSO.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(1,2,3-Thiadiazol-4-yl)aniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1,2,3-Thiadiazol-4-yl)aniline involves its interaction with biological targets through its thiadiazole ring. The compound can disrupt membrane integrity in pathogens, leading to their inhibition . It also interacts with enzymes and receptors, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
2-(1,2,3-Thiadiazol-4-yl)aniline can be compared with other thiadiazole derivatives:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Exhibits antifungal and antibacterial properties.
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: Used in photovoltaic materials and OLEDs.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
286955-98-4 |
|---|---|
Formule moléculaire |
C8H7N3S |
Poids moléculaire |
177.23 g/mol |
Nom IUPAC |
2-(thiadiazol-4-yl)aniline |
InChI |
InChI=1S/C8H7N3S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H,9H2 |
Clé InChI |
WFXDPAFYLRCCGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CSN=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


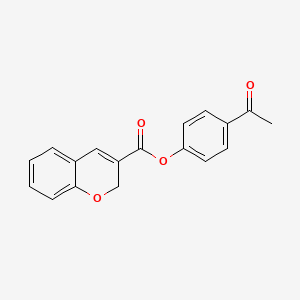
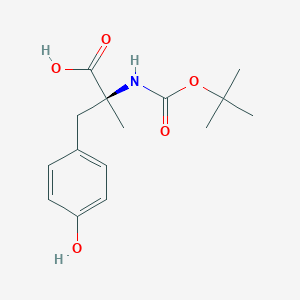
![2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12936154.png)
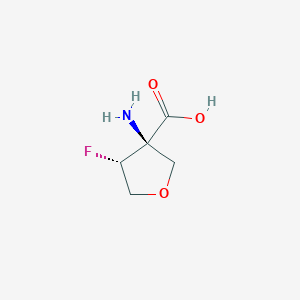
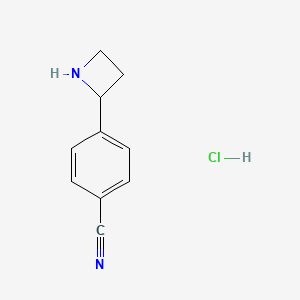
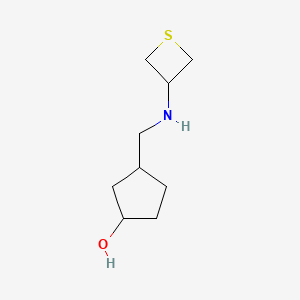
![4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline](/img/structure/B12936174.png)
